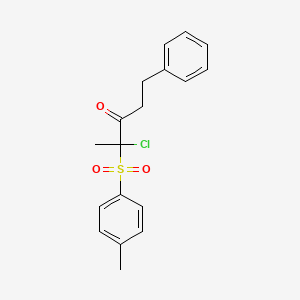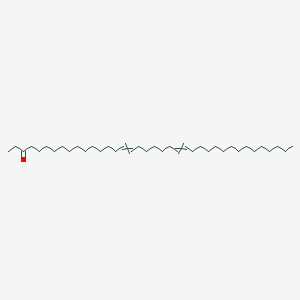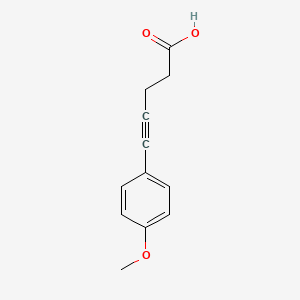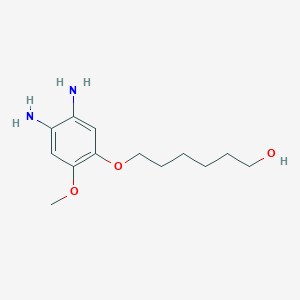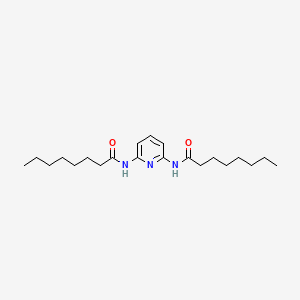![molecular formula C18H21NS B14268544 N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine CAS No. 138710-09-5](/img/structure/B14268544.png)
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a phenylsulfanyl group and a 4-methylphenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanamine with 4-methylbenzyl chloride in the presence of a base to form the intermediate N-[(4-Methylphenyl)methyl]cyclobutanamine. This intermediate is then reacted with phenylsulfanyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclobutanamine derivatives without the phenylsulfanyl group.
Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism of action of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is not fully understood. it is believed to interact with molecular targets through its phenylsulfanyl and cyclobutanamine moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-[(4-Methylphenyl)methyl]cyclobutanamine: Lacks the phenylsulfanyl group.
N-(Phenylsulfanyl)cyclobutanamine: Lacks the 4-methylphenylmethyl group.
Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutanamine core.
Uniqueness
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is unique due to the presence of both the phenylsulfanyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to unique interactions and reactivity compared to other similar compounds .
Propiedades
Número CAS |
138710-09-5 |
|---|---|
Fórmula molecular |
C18H21NS |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
N-[(4-methylphenyl)methyl]-N-phenylsulfanylcyclobutanamine |
InChI |
InChI=1S/C18H21NS/c1-15-10-12-16(13-11-15)14-19(17-6-5-7-17)20-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14H2,1H3 |
Clave InChI |
BESYMVABKRQCOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(C2CCC2)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
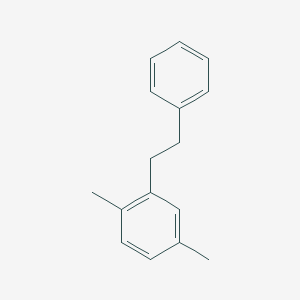
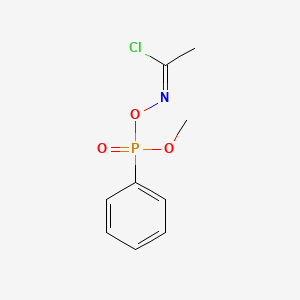
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)

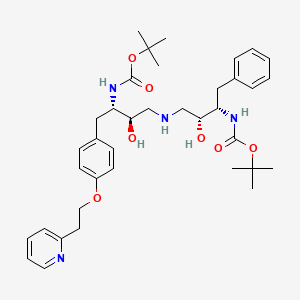
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
